molecular formula C9H21NO B13255791 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol

Cat. No.: B13255791
M. Wt: 159.27 g/mol
InChI Key: ACHDVAMMTOEXBP-UHFFFAOYSA-N
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Description

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol is an organic compound with the molecular formula C8H19NO. It is a member of the class of compounds known as alkanolamines, which are characterized by the presence of both an alcohol and an amine functional group. This compound is typically a colorless liquid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol can be achieved through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The process includes the following steps :

    Combination Reaction: Isobutene, chlorine, and methyl cyanide are combined in a specific weight ratio to form N-[1-(chloromethyl)propyl] acetyl chloroamine.

    First Hydrolysis: The N-[1-(chloromethyl)propyl] acetyl chloroamine is then hydrolyzed to obtain N-[1-(chloromethyl)propyl] acetamide.

    Second Hydrolysis: The N-[1-(chloromethyl)propyl] acetamide undergoes a second hydrolysis to yield this compound.

Industrial Production Methods

For industrial production, the process is optimized to ensure high product purity and cost-effectiveness. The use of readily available and inexpensive raw materials, along with fewer reaction steps, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,2-Dimethylpropyl)amino]-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-(2,2-dimethylpropylamino)-2-methylpropan-2-ol

InChI

InChI=1S/C9H21NO/c1-8(2,3)6-10-7-9(4,5)11/h10-11H,6-7H2,1-5H3

InChI Key

ACHDVAMMTOEXBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC(C)(C)O

Origin of Product

United States

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